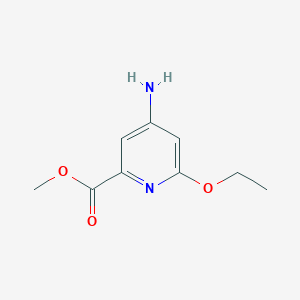

Methyl 4-amino-6-ethoxypicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-6-ethoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-8-5-6(10)4-7(11-8)9(12)13-2/h4-5H,3H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWIZRWXSOJODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468987 | |

| Record name | Methyl 4-amino-6-ethoxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894803-87-3 | |

| Record name | Methyl 4-amino-6-ethoxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Amino 6 Ethoxypicolinate

Green Chemistry Principles in Methyl 4-amino-6-ethoxypicolinate Synthesis

The application of green chemistry principles is crucial in modern chemical synthesis to minimize environmental impact and enhance process safety and efficiency. For a molecule like this compound, several green chemistry strategies could be envisioned.

One key principle is the use of catalytic reactions over stoichiometric ones. For instance, the introduction of the amino group could potentially be achieved through catalytic amination, which would be a greener alternative to traditional methods that may use harsh reagents and produce significant waste. The development of efficient catalysts for such transformations is an active area of research in organic chemistry.

The choice of solvents is another critical aspect. Traditional organic solvents often pose environmental and health risks. A greener approach to the synthesis of this compound would involve the use of more benign solvents, such as water, ethanol (B145695), or supercritical fluids, where feasible. Solvent-free reaction conditions, if achievable, would represent an even more environmentally friendly option.

Furthermore, atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. Synthetic routes with high atom economy would be preferred, minimizing the generation of byproducts. The design of a synthetic pathway that incorporates most of the atoms from the starting materials into the final product is a significant challenge but a primary goal for a sustainable process.

Scale-Up Considerations and Industrial Synthesis Routes

The transition of a chemical synthesis from a laboratory scale to an industrial process presents numerous challenges that must be addressed to ensure safety, efficiency, and economic viability. For the industrial production of this compound, several factors would need careful consideration.

Process Safety and Hazard Analysis: A thorough evaluation of the potential hazards associated with all chemicals and reaction conditions is paramount. This includes understanding the thermal stability of intermediates and the final product, as well as the potential for runaway reactions.

Heat Transfer and Mass Transfer: Reactions that are easily managed in small-scale laboratory flasks can behave very differently in large industrial reactors. Efficient heat removal is critical for exothermic reactions to prevent overheating and potential decomposition. Similarly, ensuring proper mixing and mass transfer is essential for achieving consistent reaction rates and product quality.

Raw Material Sourcing and Cost: The availability and cost of starting materials are major drivers in the economic feasibility of an industrial process. For a compound like this compound, the cost-effective synthesis of the substituted picolinic acid precursor would be a key factor.

Purification and Isolation: Developing a robust and scalable method for purifying the final product is crucial. This might involve crystallization, distillation, or chromatography. The choice of method will depend on the physical properties of this compound and the impurities present.

Waste Management: Industrial chemical processes inevitably generate waste. A well-designed industrial route for this compound would include strategies for minimizing waste generation and for treating or recycling any waste streams in an environmentally responsible manner.

While a specific, documented industrial synthesis route for this compound is not publicly available, it would likely be a multi-step process. A plausible, though hypothetical, route could start from a readily available pyridine (B92270) derivative. The key steps would involve the introduction of the amino and ethoxy groups at the correct positions on the pyridine ring, followed by esterification to form the methyl picolinate (B1231196). The optimization of each of these steps for large-scale production would be a significant undertaking, requiring extensive process development and engineering expertise.

Below is a hypothetical representation of potential synthetic considerations:

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

| Reaction Vessel | Glass flask (mL to L) | Jacketed reactor (hundreds to thousands of L) |

| Heating/Cooling | Heating mantle, ice bath | Internal coils, external jacket with heat transfer fluid |

| Reagent Addition | Manual addition | Controlled addition via pumps and flowmeters |

| Mixing | Magnetic or overhead stirrer | Impeller or agitator system |

| Work-up | Liquid-liquid extraction, column chromatography | Centrifugation, filtration, distillation |

| Safety | Fume hood | Process safety management (PSM), relief systems |

Chemical Reactivity and Transformation Studies of Methyl 4 Amino 6 Ethoxypicolinate

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. Quaternization, the reaction with alkyl halides, is a common transformation for pyridine derivatives. This reaction leads to the formation of pyridinium (B92312) salts, which can alter the electronic properties and solubility of the parent molecule. For instance, the reaction of a 4-aminopyridine (B3432731) derivative with an alkyl halide would yield the corresponding N-alkylpyridinium halide. The quaternization process is a well-established SN2 reaction where the tertiary amine of the pyridine ring attacks the alkyl halide. researchgate.net

Another potential reaction at the pyridine nitrogen is N-oxidation. Oxidation of 4-substituted aminopyridinium salts has been shown to yield either 1,1'-azopyridinium salts or 1-pyridiniopyridinium salts, depending on the nature of the substituent at the 4-position. researchgate.net These transformations highlight the ability to modify the electronic and structural characteristics of the pyridine ring system.

Transformations Involving the Amino Group

The 4-amino group is a key site for a variety of chemical modifications, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.

Acylation and Alkylation Reactions

The amino group of Methyl 4-amino-6-ethoxypicolinate can readily undergo acylation with reagents such as acid chlorides or anhydrides. This reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of an amide bond. For example, the reaction with an acyl chloride in the presence of a base like pyridine would yield the corresponding N-acyl derivative. acs.orgresearchgate.net This transformation is valuable for introducing a wide range of substituents and for protecting the amino group during subsequent reactions.

Alkylation of the amino group can be achieved using alkyl halides. The reaction of aminopyridines with alkyl halides can lead to N-mono- or N,N-dialkylated products, depending on the reaction conditions and the nature of the starting materials. researchgate.netgoogle.com For instance, the use of a strong base can facilitate the deprotonation of the amino group, enhancing its nucleophilicity for subsequent alkylation.

Table 1: Examples of Acylation and Alkylation Reactions of Aminopyridine Derivatives

| Reagent | Reaction Type | Product Type |

| Acyl Chloride | Acylation | N-Acylaminopyridine |

| Alkyl Halide | Alkylation | N-Alkylaminopyridine |

Diazotization and Subsequent Reactions

The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. masterorganicchemistry.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

One of the most important applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyanide group using a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for introducing these functional groups onto the pyridine ring, which might be difficult to achieve through direct substitution methods. nih.gov For example, treatment of the diazotized this compound with copper(I) bromide would be expected to yield Methyl 4-bromo-6-ethoxypicolinate. youtube.com

Table 2: Potential Sandmeyer Reactions of Diazotized this compound

| Reagent | Product |

| Copper(I) Chloride | Methyl 4-chloro-6-ethoxypicolinate |

| Copper(I) Bromide | Methyl 4-bromo-6-ethoxypicolinate |

| Copper(I) Cyanide | Methyl 4-cyano-6-ethoxypicolinate |

Reactivity of the Ethoxy Substituent

The ethoxy group at the 6-position of the pyridine ring is an ether linkage, which can be cleaved under specific conditions.

Ether Cleavage and Trans-etherification Reactions

Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). researchgate.net The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon atom. In the case of this compound, cleavage of the ethoxy group would lead to the formation of the corresponding 6-hydroxypyridine derivative.

Ester Hydrolysis and Transesterification of the Methyl Carboxylate

The methyl ester group at the 2-position of the pyridine ring is susceptible to hydrolysis and transesterification reactions, providing a handle for further functionalization.

Ester hydrolysis, the conversion of the ester to a carboxylic acid, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylic acid can be a valuable intermediate for further synthetic transformations, such as amide bond formation.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. chemrxiv.org For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would be expected to yield Ethyl 4-amino-6-ethoxypicolinate. This reaction is often reversible and can be driven to completion by using a large excess of the reactant alcohol.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific studies detailing the electrophilic and nucleophilic aromatic substitution reactions directly on the pyridine ring of this compound. While the general principles of such reactions on pyridine and its derivatives are well-established in organic chemistry, specific experimental data, including reaction conditions, regioselectivity, and yields for this particular compound, are not documented in the searched resources.

The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. However, the presence of activating groups, such as the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups in this compound, would be expected to counteract this deactivation and influence the regiochemical outcome of such reactions. The amino group is a strong activating group and an ortho-, para-director, while the ethoxy group is also activating and ortho-, para-directing. In the case of this compound, this would suggest that electrophilic substitution, if achievable, might occur at the 3- or 5-positions, influenced by the combined directing effects of the existing substituents.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. In this compound, the substituents are not typical leaving groups for nucleophilic aromatic substitution. However, under forcing conditions or through specific reaction pathways like the SN(ANRORC) mechanism, transformations could potentially be induced.

Despite these theoretical considerations, the lack of published research specifically investigating halogenation, nitration, sulfonation, Friedel-Crafts reactions, or nucleophilic displacement on this compound means that no detailed research findings or data tables can be presented. The scientific community has yet to publish experimental explorations into this area for this specific molecule.

Derivatization and Analog Development of Methyl 4 Amino 6 Ethoxypicolinate

Systematic Design and Synthesis of Picolinate (B1231196) Analogues

The systematic design of analogues of Methyl 4-amino-6-ethoxypicolinate often draws inspiration from the well-established chemistry of related picolinate compounds, particularly those with herbicidal activity. nih.govnih.govgoogleapis.com The core strategy involves the modification of substituents on the pyridine (B92270) ring to explore and optimize biological activity or material properties.

A common approach for creating diverse picolinate analogues involves the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of aryl or heteroaryl groups at specific positions on the pyridine ring. For instance, in the synthesis of related herbicidal picolinates, a 6-chloropicolinate derivative is often reacted with various boronic acids or their esters to generate a library of 6-substituted analogues. google.com This methodology could be adapted for this compound, where the ethoxy group could be replaced by a leaving group like chlorine to facilitate coupling with different boronic acids.

Another key strategy in the systematic design of picolinate analogues is the modification of the amino group. The 4-amino group can be acylated, alkylated, or transformed into other functional groups to probe its role in molecular interactions. For example, in the development of novel inhibitors for Mycobacterium tuberculosis, the amino group of a similar methyl 4-aminopicolinate derivative was successfully acylated to produce a series of amide and urea (B33335) derivatives. nih.gov

The following table outlines a hypothetical synthetic scheme for generating analogues based on these principles:

| Starting Material | Reagent | Reaction Type | Potential Product |

| Methyl 4-amino-6-chloropicolinate | Arylboronic acid, Pd catalyst | Suzuki Coupling | Methyl 4-amino-6-arylpicolinate |

| This compound | Acid chloride, base | Acylation | Methyl 4-(acylamino)-6-ethoxypicolinate |

| This compound | Alkyl halide, base | Alkylation | Methyl 4-(alkylamino)-6-ethoxypicolinate |

Modifications of the Methyl Ester to Other Carboxylic Acid Derivatives (e.g., Amides, Acids)

The methyl ester group at the 2-position of this compound is a versatile handle for derivatization into other carboxylic acid derivatives, such as amides and carboxylic acids. These modifications can significantly alter the compound's physicochemical properties, including solubility, polarity, and hydrogen bonding capacity, which in turn can influence its biological activity and material characteristics.

Synthesis of Amide Derivatives:

The conversion of the methyl ester to an amide can be achieved through direct aminolysis with ammonia (B1221849) or a primary or secondary amine, often at elevated temperatures. masterorganicchemistry.com However, for less reactive esters or more hindered amines, the reaction may require a catalyst. researchgate.net Nickel and other transition metal catalysts have been shown to facilitate the amidation of methyl esters. researchgate.net An alternative approach involves a two-step process where the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a standard coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

A general reaction for the amidation of this compound is as follows:

Synthesis of Carboxylic Acid Derivatives:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-amino-6-ethoxypicolinic acid, is a fundamental transformation. This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. wikipedia.org The resulting carboxylic acid can then serve as a precursor for the synthesis of other derivatives or be evaluated for its own properties. The conversion can be represented as:

The table below summarizes these transformations:

| Starting Material | Reagents | Product |

| This compound | Amine (RNH2), Heat or Catalyst | 4-amino-6-ethoxypicolinamide |

| This compound | 1. NaOH(aq), 2. HCl(aq) | 4-amino-6-ethoxypicolinic acid |

Structural Variations of the Ethoxy Group

The ethoxy group at the 6-position of the picolinate ring is another key site for structural modification. Varying the alkoxy group can impact the molecule's lipophilicity, steric profile, and metabolic stability.

One common strategy to introduce different alkoxy groups is through nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group at the 6-position, such as a chlorine atom. For instance, reacting 4-amino-6-chloropicolinate with different sodium alkoxides (NaOR) would yield a series of 6-alkoxy analogues. This approach allows for the introduction of a wide variety of alkoxy groups, from simple methoxy (B1213986) or propoxy groups to more complex and bulky substituents.

Another approach involves the etherification of a 6-hydroxypicolinate derivative. This can be achieved using the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide.

Bioisosteric replacement is a rational drug design strategy that can be applied to the ethoxy group. cambridgemedchemconsulting.comcambridgemedchemconsulting.com For example, the ethoxy group could be replaced with other functional groups of similar size and electronic properties, such as a fluoroethoxy group or a small alkylthio group, to fine-tune the compound's properties. cambridgemedchemconsulting.com The replacement of an oxygenated functional group with a fluorine atom is a common bioisosteric replacement in medicinal chemistry to block metabolic processes. cambridgemedchemconsulting.com

The following table presents potential structural variations of the ethoxy group:

| Original Group | Potential Replacement Group | Rationale for Variation |

| Ethoxy (-OCH2CH3) | Methoxy (-OCH3) | Investigate effect of alkyl chain length |

| Ethoxy (-OCH2CH3) | Isopropoxy (-OCH(CH3)2) | Introduce steric bulk |

| Ethoxy (-OCH2CH3) | Fluoroethoxy (-OCH2CH2F) | Modulate electronic properties and metabolic stability |

| Ethoxy (-OCH2CH3) | Ethylthio (-SCH2CH3) | Explore bioisosteric replacement of oxygen with sulfur |

Exploration of Substituent Effects on Chemical Reactivity and Biological Interactions

The nature and position of substituents on the picolinate ring play a crucial role in determining the chemical reactivity and biological interactions of the molecule. Structure-activity relationship (SAR) studies on related picolinate herbicides have provided valuable insights into these effects. nih.govnih.gov

For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides, it was found that the position of substituents on the phenyl ring of the pyrazole (B372694) fragment significantly influenced the inhibitory activity. nih.gov Compounds with substituents at the 2- and 4-positions of the phenyl ring generally exhibited higher activity than those with substitution at the 3-position. nih.gov Furthermore, the electronic nature of the substituents was also critical, with both strongly electron-withdrawing and electron-donating groups tending to decrease activity. nih.gov

In the context of this compound, the electronic properties of the amino and ethoxy groups are expected to influence the reactivity of the pyridine ring. The amino group is a strong electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the ethoxy group is also electron-donating, further increasing the electron density of the ring. The interplay of these electronic effects, along with steric factors, will dictate the regioselectivity of further chemical modifications.

The following table summarizes the expected effects of different substituents on the picolinate ring, based on general principles and findings from related systems:

| Substituent Type | Position on Ring | Expected Effect on Reactivity | Potential Impact on Biological Interactions |

| Electron-donating group | 4- or 6-position | Increases reactivity towards electrophiles | May enhance binding to electron-deficient pockets in a target protein |

| Electron-withdrawing group | 3- or 5-position | Decreases reactivity towards electrophiles | Could improve metabolic stability and alter binding mode |

| Bulky substituent | Any position | May hinder reactivity due to steric hindrance | Can provide selectivity by fitting into specific binding pockets |

| Hydrogen bond donor/acceptor | Any position | Can participate in hydrogen bonding interactions | Crucial for specific interactions with biological targets |

Synthetic Strategies for Chiral Derivatives

The introduction of chirality into the structure of this compound can lead to enantiomers with distinct biological activities and properties. Several strategies can be employed to synthesize chiral derivatives.

One approach is to use a chiral starting material. For example, a chiral amine could be used in the synthesis of the picolinate ring itself, or a chiral alcohol could be used to esterify the picolinic acid.

Another common strategy is the use of a chiral auxiliary. numberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For instance, an achiral picolinate could be reacted with a chiral alcohol to form a chiral ester, which could then undergo a diastereoselective reaction.

Catalytic asymmetric synthesis represents a highly efficient method for preparing chiral compounds. numberanalytics.comnih.gov This involves the use of a chiral catalyst to promote an enantioselective reaction. For example, an asymmetric hydrogenation of a suitably functionalized picolinate precursor could introduce a chiral center. Enzymatic strategies are also gaining prominence for their high stereoselectivity under mild conditions. nih.govrsc.org

Finally, chiral centers can be introduced by modifying the existing substituents. For example, if the ethoxy group were replaced by a longer chain alkoxy group, a chiral center could be present within that side chain.

The table below outlines some of these strategies:

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Use of a readily available chiral starting material. | Reacting a chiral amine in the initial synthesis of the pyridine ring. |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide a stereoselective reaction. numberanalytics.com | Esterification with a chiral alcohol followed by a diastereoselective alkylation. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer. numberanalytics.comnih.gov | Asymmetric reduction of a ketone on a side chain attached to the picolinate ring. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Kinetic resolution of a racemic alcohol precursor using a lipase. |

Spectroscopic Characterization and Structural Elucidation of Methyl 4 Amino 6 Ethoxypicolinate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques

There is no available ¹H or ¹³C NMR data for Methyl 4-amino-6-ethoxypicolinate in the public domain. Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

While the molecular formula is known, specific HRMS data that would experimentally confirm the exact mass and elemental composition of this compound is not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

No experimental IR or Raman spectra for this compound have been found. These techniques would provide valuable information about the functional groups present in the molecule, such as the amino group, the ester carbonyl group, and the ethoxy group, by identifying their characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption profile of this compound is not available. UV-Vis spectroscopy would reveal details about the electronic transitions within the molecule, which are influenced by the aromatic pyridine (B92270) ring and its substituents.

X-ray Crystallography for Solid-State Structural Analysis

There is no published crystal structure for this compound. An X-ray crystallographic analysis would provide the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Studies of Methyl 4 Amino 6 Ethoxypicolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Currently, there is a lack of specific published data from quantum chemical calculations detailing the electronic structure and reactivity of methyl 4-amino-6-ethoxypicolinate. Such studies, often employing Density Functional Theory (DFT) or ab initio methods, would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and various reactivity descriptors. For other related picolinic acid derivatives, quantum chemical calculations have been used to correlate theoretical data with experimental findings, such as chemical shifts in NMR spectroscopy. researchgate.net

A hypothetical table of calculated electronic properties for this compound, which could be generated from future research, might resemble the following:

Table 1: Hypothetical Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available |

| Electron Affinity | Data not available | Data not available |

| Ionization Potential | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

No specific molecular dynamics (MD) simulation studies on this compound are currently available in the public domain. MD simulations are a powerful tool for exploring the conformational landscape of a molecule and for studying its interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov These simulations could reveal the preferred spatial arrangement of the ethoxy and amino groups relative to the picolinate (B1231196) ring and how the molecule might adapt its shape upon binding to a target.

Future research could generate data such as the following hypothetical table:

Table 2: Hypothetical Conformational and Binding Data for this compound from MD Simulations

| Parameter | Finding | Simulation Conditions |

| Predominant Conformation | Data not available | Data not available |

| Key Dihedral Angles | Data not available | Data not available |

| Binding Free Energy (to a hypothetical target) | Data not available | Data not available |

| Key Intermolecular Interactions | Data not available | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

There are no published Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com To develop a QSAR model for this compound, a dataset of structurally related molecules with measured biological activity would be required. From such a model, one could predict the activity of new compounds and gain insight into the structural features that are important for their biological effects. nih.gov

A future QSAR study could result in a model with the following characteristics:

Table 3: Hypothetical QSAR Model Parameters for a Series Including this compound

| Descriptor | Coefficient | p-value | Interpretation |

| LogP | Data not available | Data not available | Data not available |

| Molar Refractivity | Data not available | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available | Data not available |

| Model Statistics | |||

| r² | Data not available | ||

| q² | Data not available |

Prediction of Reaction Mechanisms and Transition States

Detailed theoretical predictions of reaction mechanisms and the associated transition states involving this compound are not found in the current scientific literature. Computational methods can be employed to map out the energy landscape of chemical reactions, identifying the lowest energy pathways and the structures of high-energy transition states. This information is critical for understanding reaction kinetics and for optimizing reaction conditions.

Should such research be undertaken, the findings could be summarized as follows:

Table 4: Hypothetical Predicted Activation Energies for Reactions of this compound

| Reaction Type | Reactants | Products | Activation Energy (kcal/mol) | Computational Method |

| N-alkylation | This compound + Alkyl halide | N-alkylated product | Data not available | Data not available |

| Ester Hydrolysis | This compound + H₂O | 4-amino-6-ethoxypicolinic acid + Methanol (B129727) | Data not available | Data not available |

Analytical Methodologies for Methyl 4 Amino 6 Ethoxypicolinate

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Quantification

Chromatographic methods are central to the analysis of Methyl 4-amino-6-ethoxypicolinate, providing the means to separate it from impurities and quantify it with high precision. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant method for analyzing non-volatile, polar, and thermally labile compounds like picolinic acid derivatives. For this compound, a C18 column is typically effective. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), allowing for the separation of polar analytes. nih.gov Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring is a strong chromophore.

A validated HPLC method for chromium picolinate (B1231196) used a Supelcosil LC-18 column with a mobile phase of acetonitrile and water (40:60 v/v) and UV detection at 264 nm. nih.gov Similarly, a method for methyl nicotinate, another pyridine carboxylic acid ester, was developed using an HPLC-Diode Array Detector (DAD) system. researchgate.netmdpi.com For aminopyridine isomers, mixed-mode columns that explore both hydrophobic and ionic interactions have been used to achieve separation without the need for ion-pairing reagents, which is beneficial for LC-MS compatibility. helixchrom.com

Table 1: Exemplar HPLC Conditions for Structurally Related Compounds

Click to view data

| Analyte | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Chromium Picolinate | Supelcosil LC-18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (40:60 v/v) | 0.8 mL/min | UV at 264 nm | nih.gov |

| Methyl Nicotinate | C18 (250 × 4.6 mm, 5 μm) | Methanol:Water (60:40 v/v) with 0.1% acetic acid | 1.0 mL/min | DAD at 262 nm | researchgate.net |

| Pyridine & Aminopyridines | Amaze HD (150 x 4.6 mm, 3 µm) | Acetonitrile, water, formic acid | 1.0 mL/min | UV, ELSD, CAD, MS | helixchrom.com |

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound may require derivatization to improve its volatility and thermal stability, GC-based methods are common for related substances. For instance, a GC method using a nitrogen-phosphorous detector (NPD) was developed for analyzing aminopyridine isomers in air samples. osha.gov The samples were collected on acid-coated filters, extracted with a basic solution, and analyzed directly, demonstrating high sensitivity. osha.gov For complex biological samples, GC coupled with Mass Spectrometry (GC-MS) provides excellent selectivity and sensitivity, often after a derivatization step to convert the analytes into less polar and more volatile forms. wikipedia.org

Spectrophotometric and Fluorometric Detection Methods

Spectroscopic methods are crucial for both quantification following separation and for fundamental property studies.

Spectrophotometry: UV-Visible spectrophotometry is implicitly used in the HPLC methods described above. The pyridine ring and its substituents give this compound a characteristic UV absorption spectrum. The wavelength of maximum absorbance (λmax) is used for quantification, providing sensitivity and selectivity. For related pyridine derivatives, detection wavelengths are typically in the 220-280 nm range. nih.govresearchgate.net

Fluorometry: The 4-amino group on the pyridine ring makes the molecule a candidate for fluorescence analysis. Many aminopyridine derivatives exhibit intrinsic fluorescence, which can be exploited for highly sensitive detection. mdpi.com The fluorescence properties (excitation and emission wavelengths, quantum yield) are sensitive to the molecular structure and the solvent environment. mdpi.com

For example, studies on various multi-substituted aminopyridines show emission wavelengths in the blue region of the spectrum (around 480 nm) with excitation around 390 nm. mdpi.com If the intrinsic fluorescence of this compound is low, derivatization with a fluorogenic reagent can be employed. An alternative approach involves post-column derivatization, as demonstrated in an HPLC method for picolinic acid where UV irradiation in the presence of zinc acetate (B1210297) produced a fluorescent product. nih.gov This method achieved a detection limit of 0.30 pmol. nih.gov

Table 2: Fluorescence Properties of Exemplar Aminopyridine Derivatives

Click to view data

| Compound Structure | Absorption Max (λA) | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | 270 nm | 390 nm | 480 nm | 0.34 | mdpi.com |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 nm | 390 nm | 480 nm | 0.44 | mdpi.com |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 nm | 390 nm | 485 nm | 0.31 | mdpi.com |

Electrochemical Analysis

Electrochemical methods offer high sensitivity and are particularly useful for compounds that can be easily oxidized or reduced. The electroactivity of this compound would be influenced by both the picolinic acid core and the 4-amino substituent.

Studies on picolinic acid have detailed its electroreduction mechanism on mercury electrodes. nih.gov More practically, HPLC coupled with electrochemical detection (HPLC-EC) has been used for the analysis of related compounds like 4-aminophenol, an impurity in paracetamol. europa.eu In that study, a glassy carbon electrode was used as the amperometric detector, with an optimal potential of +325 mV, achieving a detection limit in the nanogram-per-milliliter range. europa.eu Such a method could be adapted for this compound, where the 4-amino group can be electrochemically oxidized, providing a sensitive and selective means of detection.

Development and Validation of Analytical Protocols

The development of a robust analytical method is incomplete without thorough validation to ensure it is suitable for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.net

A typical validation protocol for an HPLC method for this compound would assess the following parameters: researchgate.netresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically desired.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often reported as percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Table 3: Key Validation Parameters for a Quantitative Impurity HPLC Method

Click to view data

| Parameter | Typical Acceptance Criteria (based on ICH Q2(R1)) |

|---|---|

| Accuracy | Reported as % recovery by the assay of a known added amount of analyte; typically within 80-120%. |

| Precision (RSD%) | Repeatability (≤ 1-2%), Intermediate Precision (≤ 2-5%). |

| Linearity (r²) | Correlation coefficient should be > 0.99. |

| LOD & LOQ | Determined based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. |

| Robustness | The effect of varied parameters (e.g., pH ±0.2, % organic ±2%) on results should be evaluated; RSD should remain within acceptable limits. |

Table of Mentioned Compounds

Table 4: Chemical Compounds Referenced in this Article

Click to view data

| Compound Name |

|---|

| This compound |

| Picolinic Acid |

| Chromium Picolinate |

| Methyl Nicotinate |

| Aminopyridine |

| 4-Aminophenol |

| Acetonitrile |

| Methanol |

| Paracetamol |

| Zinc Acetate |

Safety and Toxicological Considerations in the Research and Development of Methyl 4 Amino 6 Ethoxypicolinate

Assessment Methodologies for In Vitro and In Silico Toxicology

In the early stages of research and development, in vitro and in silico toxicological assessment methods are crucial for identifying potential hazards without the use of animal testing. wikipedia.orgcriver.com These approaches provide a cost-effective and high-throughput means of screening compounds for various toxicological endpoints. nih.gov

In Vitro Toxicology:

In vitro toxicity testing involves the use of cultured cells (bacterial or mammalian) to assess the effects of a chemical substance. wikipedia.org For a novel compound like Methyl 4-amino-6-ethoxypicolinate, a battery of in vitro assays would be employed to investigate key toxicological pathways. These assays are pivotal for decreasing the attrition of new drug candidates as they move through the development pipeline. criver.com

Key In Vitro Assays for Toxicological Profiling:

| Assay Type | Endpoint Measured | Purpose |

| Cytotoxicity Assays (e.g., MTT, MTS) | Cell viability and proliferation | To determine the concentration at which the compound becomes toxic to cells. wikipedia.org |

| Genotoxicity Assays (e.g., Ames test, Micronucleus test) | DNA damage, mutations, chromosomal damage | To assess the potential of the compound to cause genetic damage, a key indicator of carcinogenic potential. wikipedia.org |

| Hepatotoxicity Assays | Liver cell function and viability | To evaluate the potential for the compound to cause liver damage, a common target for drug-induced toxicity. |

| Cardiotoxicity Assays | Heart cell function and viability | To screen for potential adverse effects on the cardiovascular system. |

These in vitro studies can be conducted using static well plates or more complex multi-compartmental perfused systems that better mimic physiological conditions. wikipedia.org Advanced 3D tissue models are also increasingly used to assess specific target organ liabilities. criver.com

In Silico Toxicology:

In silico toxicology utilizes computational models to predict the toxic effects of chemicals based on their structure. immunocure.us Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, correlating a compound's chemical structure with its biological activity (or toxicity). nih.govfrontiersin.org

For this compound, in silico models can be used to:

Predict Mutagenicity and Carcinogenicity: The ICH M7 guideline advocates for the use of two complementary (Q)SAR prediction models (one expert rule-based and one statistical) to assess the mutagenic potential of pharmaceutical impurities. immunocure.us

Estimate General Toxicity: Models can predict various toxicological endpoints, including acute toxicity, organ-specific toxicity, and skin sensitization.

Prioritize Testing: In silico predictions help to prioritize compounds for further in vitro and in vivo testing, focusing resources on the most potentially hazardous candidates. nih.gov

Fill Data Gaps: When experimental data is lacking, computational models can provide initial estimates of toxicity. nih.gov

The reliability of these predictions is enhanced by using a "weight of evidence" approach, integrating data from multiple QSAR models and read-across analyses. nih.gov

Environmental Fate and Degradation Studies

Understanding the environmental fate and degradation of this compound is essential to assess its potential long-term environmental impact. As a pyridine (B92270) derivative, its behavior in the environment can be inferred from studies on related compounds. tandfonline.comresearchgate.net

Pyridine and its derivatives are introduced into the environment through various industrial and agricultural activities. tandfonline.comresearchgate.net Their fate is determined by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and sorption to soil and sediment. tandfonline.com

Key Factors in Environmental Fate:

| Process | Description | Relevance to this compound |

| Biodegradation | The breakdown of the compound by microorganisms. researchgate.net | Pyridinecarboxylic acids and hydroxypyridines are generally biodegradable, while aminopyridines can be more persistent. oup.com The specific degradation pathway for this compound would need to be determined. |

| Photodegradation | The breakdown of the compound by light. | Photochemical transformation is a potential degradation pathway for pyridines in the atmosphere and surface waters. |

| Sorption | The binding of the compound to soil and sediment particles. | The water solubility of pyridine derivatives suggests they can be mobile in soil and potentially leach into groundwater. researchgate.net |

| Volatilization | The evaporation of the compound from soil or water into the air. | Chloro- and methylpyridines have been shown to volatilize, while pyridinecarboxylic acids generally do not. oup.com |

Studies on various pyridine derivatives have shown that the type and position of substituents on the pyridine ring significantly influence their biodegradability and toxicity. oup.comnih.gov For instance, some isomers of chloropyridine are persistent, while others can be biotransformed. nih.gov Given that some aminopyridines show limited degradation, the environmental persistence of this compound is a key area for investigation. oup.com

Sustainable Practices in Synthesis and Handling

The principles of green chemistry are integral to the modern research and development of chemical compounds, aiming to minimize environmental impact and enhance safety. mdpi.comjddhs.com

Green Chemistry in the Lifecycle of this compound:

| Principle | Application in Synthesis and Handling |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. ispe.org |

| Safer Solvents and Auxiliaries | Utilizing greener solvents like water, ethanol (B145695), or glycerol, and avoiding hazardous organic solvents. mdpi.comispe.org |

| Energy Efficiency | Employing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing to reduce energy consumption. jddhs.comjddhs.com |

| Use of Renewable Feedstocks | Exploring the use of renewable starting materials for the synthesis. jddhs.com |

| Catalysis | Using catalytic reagents in place of stoichiometric reagents to reduce waste and improve reaction efficiency. ispe.org |

| Designing for Degradation | Designing the molecule to break down into benign substances after its intended use. |

In handling, sustainable practices involve implementing procedures for recycling and reusing materials where feasible and ensuring proper disposal of waste through approved channels. ispe.org Adopting these practices not only reduces the environmental footprint but also often leads to cost savings and a safer working environment. ispe.orgresearchgate.net

Hazard Identification and Risk Management Strategies in the Laboratory

A systematic approach to hazard identification and risk management is paramount when working with new and uncharacterized chemical compounds like this compound. nih.govprinceton.edu

Steps for Laboratory Risk Assessment:

Hazard Identification: The first step is to identify all potential hazards associated with the compound and the experimental procedures. oregonstate.edu For a new chemical, this involves reviewing any available data (e.g., from in silico predictions or on analogous structures) and consulting Safety Data Sheets (SDS) for all reagents. nih.gov A preliminary hazard evaluation can be conducted using tools like Lab-HIRA, which assesses hazards based on the properties of the chemicals and reaction conditions. researchgate.net

Risk Analysis: This involves evaluating the likelihood and severity of potential adverse events. acs.org For example, while a compound may be identified as a potential skin irritant (hazard), the risk of exposure can be minimized through the use of appropriate personal protective equipment (PPE).

Control Measures: Based on the risk analysis, appropriate control measures are implemented. These follow a "hierarchy of controls":

Elimination/Substitution: Using a less hazardous chemical if possible.

Engineering Controls: Using fume hoods, glove boxes, or other ventilated enclosures to minimize exposure.

Administrative Controls: Implementing standard operating procedures (SOPs), providing training, and restricting access to authorized personnel.

Personal Protective Equipment (PPE): Requiring the use of gloves, safety glasses, and lab coats. oregonstate.edu

Review and Refine: The risk assessment should be reviewed and updated whenever a procedure is changed or new information about the hazards of a substance becomes available. oregonstate.edu

Interactive Data Table: Hazard Identification for this compound

| Hazard Category | Potential Hazard (based on structural analogs) | Recommended Control Measures |

| Acute Toxicity | May be harmful if swallowed. sigmaaldrich.com | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. lgcstandards.com |

| Eye Irritation | Potential for serious eye irritation or damage. sigmaaldrich.com | Wear safety glasses with side shields or chemical goggles. sigmaaldrich.com |

| Skin Irritation | Potential for skin irritation upon contact. scbt.com | Wear appropriate chemical-resistant gloves and a lab coat. Avoid prolonged or repeated skin contact. |

| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. scbt.com | Handle in a well-ventilated area or a chemical fume hood. |

By systematically applying these safety and toxicological considerations, the risks associated with the research and development of this compound can be effectively managed, ensuring the protection of researchers and the environment.

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl 4-amino-6-ethoxypicolinate, and how can reaction parameters be optimized for yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions, where the ethoxy and amino groups are introduced to the picolinate backbone. Critical parameters include:

- Temperature control : Excess heat may degrade sensitive functional groups.

- Catalyst selection : Palladium or copper catalysts are often used for cross-coupling steps.

- Purification : Column chromatography or recrystallization (e.g., using ethanol or chloroform) is essential to remove by-products like unreacted intermediates or hydroxylated derivatives .

To optimize yield, conduct fractional factorial experiments varying solvents (e.g., DMF vs. THF) and reaction times. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and amino protons (δ 5.5–6.0 ppm).

- Mass Spectrometry (HRMS) : Look for the molecular ion peak at m/z 210.1 (calculated for CHNO).

- FT-IR : Confirm the ester carbonyl (C=O stretch at ~1700 cm) and amino group (N-H bend at ~1600 cm).

Cross-validate data with computational tools like Gaussian for predicted spectra .

Advanced: How can contradictory findings regarding the biological activity of this compound be resolved across studies?

Answer:

Contradictions may arise from:

- Experimental variability : Differences in cell lines, solvent carriers (e.g., DMSO concentration), or assay protocols.

- Compound stability : Degradation under storage conditions (e.g., light exposure, temperature).

Methodological solutions :

Advanced: What strategies are effective for studying the metabolic fate of this compound in vivo?

Answer:

- Isotopic labeling : Use C-labeled compounds to track metabolic pathways in rodent models.

- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at the 4-amino group) and phase II conjugates (glucuronides).

- Computational prediction : Apply tools like PISTACHIO or REAXYS to simulate enzymatic cleavage patterns .

Include negative controls (e.g., cytochrome P450 inhibitors) to confirm metabolic routes .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Disposal : Follow EPA TSCA guidelines for halogenated waste (containerize and incinerate at 850°C) .

Advanced: How can computational models enhance the design of derivatives based on this compound?

Answer:

- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups at the 6-ethoxy position) with bioactivity.

- Docking simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases).

- ADMET prediction : Assess pharmacokinetics with SwissADME to prioritize derivatives with optimal logP (<3) and high intestinal absorption .

Advanced: What experimental designs are suitable for investigating the photostability of this compound?

Answer:

- Light exposure studies : Use a solar simulator (300–800 nm) to mimic UV/visible light conditions.

- Degradation kinetics : Sample at intervals (0, 24, 48 hrs) and quantify parent compound loss via UPLC-PDA.

- Degradant identification : Isolate major photoproducts (e.g., quinone derivatives) using preparative TLC and characterize via H NMR .

Basic: What are common impurities in this compound synthesis, and how are they quantified?

Answer:

- By-products : Unreacted 4-amino-6-hydroxypicolinic acid or methyl ester hydrolysis products.

- Quantification : Use HPLC with a gradient elution (water:acetonitrile, 0.1% TFA) and compare retention times against synthetic standards. Limit impurities to <0.1% per ICH Q3A guidelines .

Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

Answer:

- Scaffold modification : Systematically vary substituents (e.g., alkyl vs. aryl groups at the 6-position).

- Biological testing : Use a standardized panel of assays (e.g., enzymatic inhibition, cytotoxicity).

- Multivariate analysis : Apply PCA to identify structural features correlating with activity. Include negative controls (e.g., unsubstituted picolinate) .

Advanced: What methodologies address batch-to-batch variability in this compound synthesis?

Answer:

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time.

- Design of experiments (DoE) : Use a Box-Behnken design to optimize stirring rate, temperature, and reagent ratios.

- Quality control : Enforce strict acceptance criteria (e.g., ≥98% purity by NMR, residual solvents <500 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.